molecular formula C5H9BF3K B13405797 Potassium trifluoro(3-methylbut-2-en-1-yl)borate

Potassium trifluoro(3-methylbut-2-en-1-yl)borate

Cat. No.: B13405797
M. Wt: 176.03 g/mol
InChI Key: ICQRXLUXSQYCNC-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-methylbut-2-en-1-yl)borate ( 887132-18-5) is an organotrifluoroborate salt valued in synthetic organic chemistry for its stability and utility as a coupling partner in transition-metal-catalyzed reactions. Its molecular formula is C5H9BF3K, with a molecular weight of 176.03 g/mol . This compound belongs to a class of reagents that serve as robust alternatives to boronic acids and esters, offering enhanced stability for handling and storage . The primary research application of this reagent is in Suzuki-Miyaura cross-coupling reactions, where it is used to introduce the 3-methylbut-2-en-1-yl (prenyl) group into target molecules, enabling the construction of complex carbon-carbon bonds . This capability is essential in medicinal chemistry and materials science for the synthesis of novel compounds. The product requires careful handling and storage under an inert atmosphere at room temperature to maintain stability . As indicated by its hazard statements H314 and H290, it causes severe skin burns and eye damage and may be corrosive to metals . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H9BF3K

Molecular Weight

176.03 g/mol

IUPAC Name

potassium;trifluoro(3-methylbut-2-enyl)boranuide

InChI

InChI=1S/C5H9BF3.K/c1-5(2)3-4-6(7,8)9;/h3H,4H2,1-2H3;/q-1;+1

InChI Key

ICQRXLUXSQYCNC-UHFFFAOYSA-N

Canonical SMILES

[B-](CC=C(C)C)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Procedure:

  • Reagents: Borane complexes (e.g., borane-tetrahydrofuran complex), 3-methylbut-2-ene.
  • Conditions: Typically performed at low temperatures (0°C to room temperature) to control regioselectivity.
  • Reaction: The borane adds across the alkene in an anti-Markovnikov fashion, favoring the less hindered terminal carbon, resulting in a primary alkylborane.

Example:

3-methylbut-2-ene + BH3·THF → Alkylborane intermediate

Note: Hydroboration is highly regioselective, yielding the primary alkylborane necessary for subsequent steps.

Transmetalation to Organotrifluoroborate

The alkylborane is converted into the corresponding potassium trifluoro(3-methylbut-2-en-1-yl)borate via transmetalation with potassium hydrogen fluoride (KHF₂).

Procedure:

  • Reagents: Alkylborane, potassium hydrogen fluoride (KHF₂).
  • Conditions: The reaction is typically performed in aqueous media at room temperature, ensuring the stability of the intermediate.
  • Reaction: The boron atom is fluorinated by KHF₂, replacing the hydroboration-derived boron with trifluoroborate functionality.

Reaction Pathway:

Alkylborane + KHF₂ → this compound

Research Findings:

  • The conversion is efficient and yields stable, moisture- and air-resistant salts, as reported in various studies, including Sigma-Aldrich’s technical articles and recent literature.

Direct Synthesis from Organometallic Precursors

An alternative route involves the use of organometallic reagents, such as alkyl Grignard or organolithium compounds, followed by fluorination:

Procedure:

  • Step 1: Preparation of the alkyl organometallic reagent (e.g., methylmagnesium bromide).
  • Step 2: Transmetalation with boron reagents like trimethylborate or boronic acids.
  • Step 3: Fluorination with KHF₂ to yield the trifluoroborate salt.

Example:

CH₃MgBr + B(OMe)₃ → Methylboronic acid derivative
Methylboronic acid + KHF₂ → Potassium methyltrifluoroborate

Advantages:

  • This method allows for the incorporation of specific alkyl groups, including methyl, cyclopropyl, or other substituted alkyl groups, as demonstrated in recent studies.

Cross-Coupling and Functionalization

The synthesized this compound can be further utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce diverse substituents onto aromatic or heteroaromatic systems. The stability of these salts under various conditions makes them suitable for complex synthetic sequences.

Summary of Key Parameters and Conditions

Step Reagents Conditions Remarks
Hydroboration Borane-tetrahydrofuran complex 0°C to room temperature Regioselective addition across alkene double bond
Fluorination Potassium hydrogen fluoride (KHF₂) Room temperature, aqueous Converts borane to trifluoroborate salt, stable and moisture-resistant
Organometallic Transmetalation Alkyl Grignard or organolithium Anhydrous, low temperature Alternative route for specific alkyl groups

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound is a key participant in palladium- and nickel-catalyzed cross-coupling reactions , enabling the formation of carbon-carbon (C–C) bonds. Its trifluoroborate group enhances stability while maintaining reactivity under diverse conditions .

Table 1: Representative Cross-Coupling Reactions

Reaction PartnerCatalyst SystemConditionsYield (%)Reference
Aryl iodide (Ar–I)PdCl₂(dppf), K₂CO₃THF, 80°C, 24h65–85
Vinyl triflateNi(COD)₂, IMes- HClDioxane, 80°C, 16h25–30

Reaction Mechanism

The trifluoroborate moiety undergoes transmetallation with transition-metal catalysts, facilitating bond formation. A three-step mechanism is established:

  • Oxidative Addition : Metal catalyst (e.g., Pd⁰) inserts into the carbon-halide bond of the electrophilic partner.

  • Transmetallation : Borate transfers the alkenyl group to the metal center, displacing halide.

  • Reductive Elimination : The metal center couples the alkenyl and electrophilic groups, regenerating the catalyst .

Epoxidation

The compound’s alkenyl group undergoes epoxidation with peracids (e.g., mCPBA) without boron group degradation, highlighting its oxidative stability .

Table 2: Functionalization Outcomes

Reaction TypeReagentProductSelectivityReference
EpoxidationmCPBAEpoxide derivative>90%
Hydroboration9-BBN-IAlkenyl iodide intermediate70–80%

Challenges and Optimization

While highly reactive, the compound’s solubility limitations (e.g., in aqueous media) necessitate tailored workup protocols. For example, ether/pentane extraction is used to isolate vinyl trifluoroborates when precipitation fails .

Table 3: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventTHF/DioxaneMaximizes solubility
Catalyst Loading30 mol% Ni(COD)₂Balances cost and efficiency
Temperature80°CAccelerates transmetallation

Synthetic Utility

The reagent’s compatibility with 1,1- and 1,2-disubstituted alkenes expands its use in complex molecule synthesis, such as natural product derivatization and polymer precursors . Its air/moisture stability simplifies handling compared to boronic acids .

Scientific Research Applications

Potassium trifluoro(3-methylbut-2-en-1-yl)borate is a chemical compound with the molecular formula C5H8BF3K. It is an organoboron compound and finds use in various applications, particularly in chemistry .

Applications

  • Suzuki-Miyaura Reactions: this compound is utilized in Suzuki-Miyaura reactions, which are cross-coupling reactions that form carbon-carbon bonds.
  • Agrochemicals and Pharmaceuticals: Trifluoromethylpyridines and their derivatives, which can be synthesized using this compound, are used in the agrochemical and pharmaceutical industries for crop protection.
  • Organic Synthesis: It serves as a reagent in cross-coupling reactions, enabling the creation of complex organic molecules.
  • Material Science: This compound is used in material science applications.

Related Compounds

This compound shares similarities with other organotrifluoroborate compounds, displaying unique features based on its molecular structure. Examples of related compounds include:

  • Potassium trifluoro(spiro[2.3]hexan-2-yl)boranuide: This compound has a spirocyclic structure, offering unique steric and electronic properties useful in synthetic chemistry.
  • Potassium trifluoro(phenyl)borate: Containing an aromatic system, this compound is commonly used in cross-coupling reactions and is known for its stability.

Advantages of Potassium Trifluoroborates

Potassium trifluoroborates, including this compound, offer several advantages over boronic acids and esters :

  • They are stable in both moisture and air .
  • They are remarkably compliant with strong oxidative conditions .

Mechanism of Action

The primary mechanism of action for potassium trifluoro(3-methylbut-2-en-1-yl)borate in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .

Comparison with Similar Compounds

Potassium Trifluoro(trans-styryl)borate

  • Structure : Contains a styryl (vinylbenzene) group.
  • Reactivity : Reacts with 2-ethoxytetrahydrofuran under Brønsted acid catalysis to yield alkenylated products. Electron-deficient styryl derivatives (e.g., 4-(trifluoromethyl)styryl) achieve higher yields (78%) compared to electron-rich analogs (54%) due to enhanced electrophilicity .
  • Key Data :

    Substituent Reaction Yield Reference
    Unsubstituted styryl 74%
    4-(Trifluoromethyl) 78%
    4-Methyl 54%

Potassium Trifluoro[(Z)-3-methoxyprop-1-enyl]borate

  • Structure : Features a Z-configured allyl group with a methoxy substituent.

Alkynyltrifluoroborates

Potassium Trifluoro((3-methoxyphenyl)ethynyl)borate

  • Structure : Aryl-alkynyl substituent with a para-methoxy group.
  • Reactivity: Synthesized via lithiation and boronation, this compound participates in umpolung reactions with tosyloxybenziodoxolone to form ketene dithioacetals. The methoxy group enhances stability but may reduce electrophilicity compared to non-substituted analogs .
  • Spectral Data :
    • $^{19}\text{F NMR}$: δ = -135.0 ppm (dd, $J = 70.9, 30.5 \, \text{Hz}$) .

Potassium Trifluoro(3-oxohex-1-yn-1-yl)borate

  • Structure : Contains a ketone-functionalized alkynyl group.
  • Reactivity : Used in acyl-ethynylbenziodoxolone (acyl-EBX) synthesis, demonstrating compatibility with carbonyl groups. The electron-withdrawing ketone reduces nucleophilicity but enables selective transformations .

Aryltrifluoroborates

Potassium Trifluoro(p-tolyl)borate

  • Structure : Methyl-substituted aryl group.
  • Reactivity : Fails to undergo Cu-mediated trifluoromethyltelluration, likely due to steric hindrance from the methyl group or insufficient boron-leaving group activation .

Potassium Trifluoro(naphthalen-2-yl)borate

  • Structure : Polycyclic aromatic substituent.
  • Reactivity : Exhibits enhanced stability and π-π stacking interactions in solid-state structures, which may improve performance in aryl-aryl coupling reactions compared to simpler aryltrifluoroborates .

Heteroaryltrifluoroborates

Potassium Trifluoro(5-methylfuran-2-yl)borate

  • Structure : Furyl ring with a methyl substituent.
  • Reactivity : The oxygen atom in the furan ring alters electronic properties, enabling cross-couplings with heteroaryl chlorides in Suzuki-Miyaura reactions. However, steric effects from the methyl group may limit accessibility to catalytic sites .

Comparative Analysis of Key Properties

Reactivity in Cross-Couplings

Compound Type Preferred Reactions Yield Range Limitations
Alkenyltrifluoroborate Allylation, alkenylation 54–78% Electron-rich groups reduce yields
Alkynyltrifluoroborate Umpolung, EBX synthesis 51–73% Sensitive to steric bulk
Aryltrifluoroborate Suzuki-Miyaura coupling 60–85% Steric hindrance in substituted analogs

Biological Activity

Potassium trifluoro(3-methylbut-2-en-1-yl)borate (K[BF3(C=C(CH3)C)]), a boron-containing compound, has garnered interest in the field of organic synthesis due to its unique structural characteristics and potential biological activities. This article aims to delve into the biological activity of this compound, supported by relevant data tables and research findings.

This compound has the molecular formula C5_5H9_9BF3_3K and a molecular weight of approximately 188.99 g/mol. The compound features a trifluoroborate group, which is known for its utility in various chemical transformations, particularly in coupling reactions such as the Suzuki-Miyaura reaction. The unique 3-methylbut-2-en-1-yl moiety enhances its reactivity and potential applications in organic synthesis.

  • Enzyme Inhibition : Boron compounds can interact with enzymes, potentially inhibiting their activity. This may be due to the ability of boron to form complexes with certain functional groups in enzymes, thereby altering their function.
  • Cellular Modulation : Some studies suggest that boron compounds can influence cellular signaling pathways, possibly affecting processes such as cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with other boron-containing compounds:

Compound NameMolecular FormulaKey Features
Potassium vinyltrifluoroborateC2_2H3_3BF3_3KContains a vinyl group; used in similar coupling reactions.
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borateC7_7H14_{14}BF3_3KContains a pyrrolidine moiety; influences reactivity and selectivity.
Potassium trifluoro(allyl)borateC4_4H7_7BF3_3KFeatures an allylic group; used in diverse synthetic applications.

The comparison highlights that while this compound shares similarities with other trifluoroborate compounds, its specific alkene structure may impart distinct reactivity patterns that could be explored for biological applications .

Case Studies and Research Findings

Although direct studies on this compound are scarce, related research on boron compounds provides insights into their biological activities:

  • Antimicrobial Properties : Certain boron compounds have shown antimicrobial activity against various pathogens. For instance, studies have indicated that some boron derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Antitumor Activity : Research has indicated that boron-containing compounds may possess antitumor properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.

Future Research Directions

Given the promising nature of boron compounds in medicinal chemistry, further investigation into this compound’s biological activity is warranted. Future studies should focus on:

  • In vitro and In vivo Studies : Conducting experiments to assess the compound's efficacy against specific diseases.
  • Mechanistic Studies : Elucidating the pathways through which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing potassium trifluoro(3-methylbut-2-en-1-yl)borate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via transmetalation of (3-methylbut-2-en-1-yl)boronic acid with KHF₂ in aqueous methanol under basic conditions (e.g., K₂CO₃) at 0–25°C . Key parameters include:

  • Temperature : Lower temperatures (0–5°C) minimize decomposition of the trifluoroborate group.
  • pH Control : Excess KHF₂ (3.0 equiv) ensures complete conversion, while neutral pH prevents boronic acid protonation.
  • Purification : Crystallization from cold MeOH or Soxhlet extraction removes inorganic salts .
    • Data Table :
ParameterOptimal RangeImpact on Yield
KHF₂ Equiv3.0–3.575–95% Yield
Reaction Time4–6 hours>90% Conversion
SolventMeOH/H₂O (3:1)High Purity

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Look for allylic protons at δ 5.2–5.6 ppm (multiplet) and methyl groups at δ 1.6–1.8 ppm .
  • ¹⁹F NMR : A triplet near δ -135 ppm confirms the BF₃⁻ group .
  • ¹¹B NMR : A quartet at δ -1.5 to 0 ppm (J = 32–37 Hz) validates trifluoroborate structure .
    • Example Spectrum :
  • ¹H NMR (DMSO-d₆) : δ 5.45 (m, 1H), 2.20 (d, 2H), 1.75 (s, 3H) .

Q. What are the standard cross-coupling protocols for this compound in Suzuki-Miyaura reactions?

  • Methodological Answer : Use PdCl₂(dppf)·CH₂Cl₂ (10 mol%) with Cs₂CO₃ (3.0 equiv) in toluene/H₂O at 80°C. The reaction tolerates aryl/vinyl bromides, yielding coupled products in 49–95% .
  • Critical Factors :

  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ due to enhanced solubility and transmetalation efficiency.
  • Catalyst Stability : Additives like TBAB (tetrabutylammonium bromide) stabilize Pd(0) intermediates .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methylbut-2-enyl group influence reactivity in transition-metal-catalyzed reactions?

  • Methodological Answer : The allylic substituent increases steric hindrance, slowing transmetalation but improving regioselectivity in allylic couplings. Computational studies (DFT) show electron-donating methyl groups lower the energy barrier for Pd-allyl intermediate formation .
  • Case Study : Coupling with electron-deficient aryl chlorides requires bulkier ligands (e.g., XPhos) to prevent β-hydride elimination .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this borate?

  • Methodological Answer : Discrepancies often arise from:

  • Oxygen Sensitivity : Rigorous degassing (N₂/Ar) improves reproducibility.
  • Catalyst Purity : Use freshly distilled Pd precursors or pre-activated catalysts.
  • Substrate Compatibility : Electron-rich alkenes require lower temperatures (50°C) to avoid side reactions .

Q. How can researchers leverage this compound in tandem catalytic systems (e.g., C–H activation followed by cross-coupling)?

  • Methodological Answer : Combine with Pd/norbornene cocatalysts for ortho-C–H functionalization. Example protocol:

Perform directed C–H borylation using Ir(COD)Cl₂/ligand.

Cross-couple the boronate ester with the trifluoroborate salt under oxidative conditions .

  • Key Insight : The trifluoroborate’s stability enables sequential reactions without intermediate purification.

Data Contradictions and Solutions

  • Issue : Conflicting reports on optimal Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂).

    • Resolution : PdCl₂(dppf)·CH₂Cl₂ is superior for electron-neutral substrates, while Pd(OAc)₂ with SPhos ligands better handles electron-deficient partners .
  • Issue : Variability in ¹¹B NMR chemical shifts (±0.5 ppm).

    • Resolution : Standardize solvent (acetone-d₆) and reference (BF₃·OEt₂ at δ 0.0) .

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